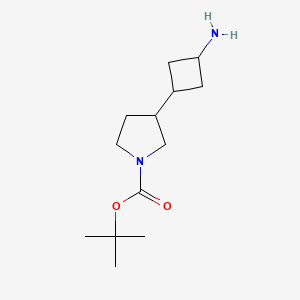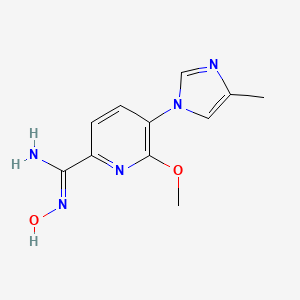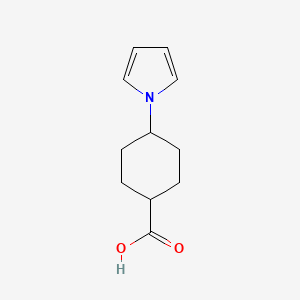
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular weight of 193.25 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid”, can be achieved through various methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” can be represented by the InChI code: 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ .Physical And Chemical Properties Analysis
“4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a powder at room temperature . It has a molecular weight of 193.25 .Scientific Research Applications
Polymer Synthesis
In polymer science, 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is utilized in the synthesis of hydrophilic aliphatic polyesters. Trollsås et al. (2000) describe the synthesis and copolymerization of new cyclic esters containing functional groups like hydroxyl and carboxyl derived from cyclohexanone derivatives, highlighting its utility in designing polymers with specific properties (Trollsås et al., 2000).
Heterocyclic Compound Synthesis
The compound plays a role in the formation of saturated heterocycles containing condensed heterocyclic and carbocyclic rings. Kivelä et al. (2003) discussed synthesizing such structures from 4-oxopentanoic acid and cyclic amino alcohols, showcasing its application in complex organic synthesis (Kivelä et al., 2003).
Pyrolysis Studies
In pyrolysis research, the pyrolysis of cyclohexane is studied to understand the formation of various chemical species. Wang et al. (2012) investigated the pyrolysis of cyclohexane at low pressure, identifying various products and radicals, thus contributing to our understanding of chemical reaction mechanisms in thermal decomposition (Wang et al., 2012).
Supramolecular Chemistry
In supramolecular chemistry, this compound aids in the formation of entangled frameworks based on bi- and tri-metallic cores. Li et al. (2012) studied the pH variation-induced construction of such structures, demonstrating its significance in the development of complex molecular architectures (Li et al., 2012).
Catalysis
In catalytic processes, derivatives of cyclohexane like cyclopropanes are used as precursors for synthesizing functionalized pyrroles and pyrazines, as demonstrated by Wurz and Charette (2005). This research provides insight into novel catalytic methods for producing important organic compounds (Wurz & Charette, 2005).
Crystallography and Material Science
The compound is instrumental in crystallography and material science. Bhogala and Nangia (2003) explored the structures of cocrystals containing cyclohexanetricarboxylic acid, demonstrating its role in the formation of complex crystal structures, which can have implications in materials science and engineering (Bhogala & Nangia, 2003).
Safety And Hazards
The safety information for “4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-pyrrol-1-ylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPDLRNSCDDDIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


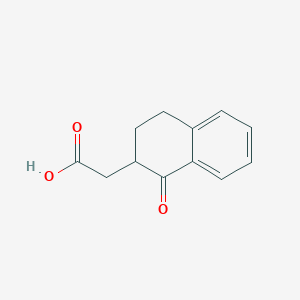
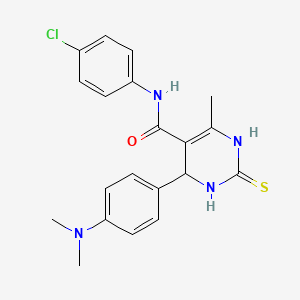
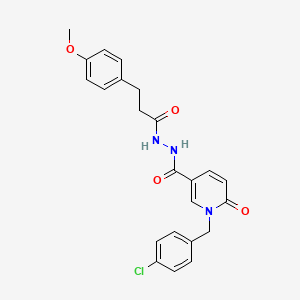
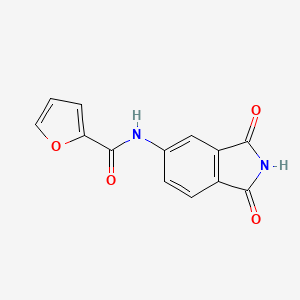
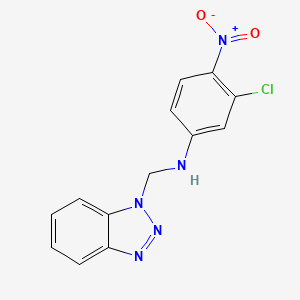
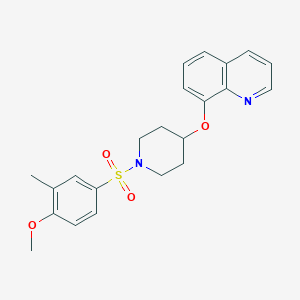
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)
![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)
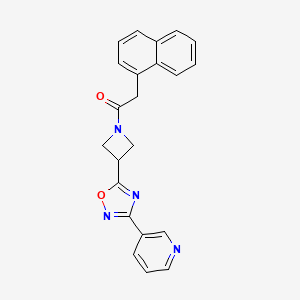
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)
